Cas no 197018-71-6 (5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside)

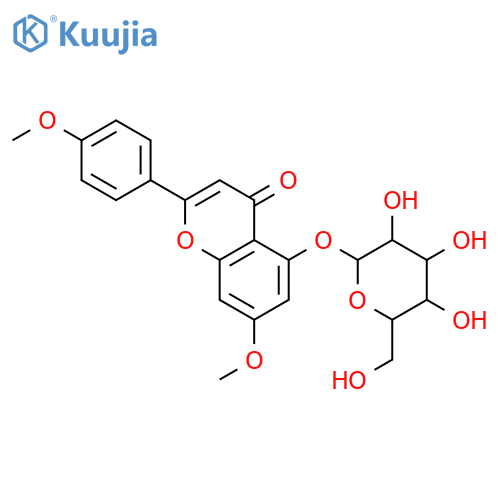

197018-71-6 structure

商品名:5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside

5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside

- 7,4'-Di-O-methylapigenin 5-O-glu

- 7,4'-Di-O-methylapigenin 5-O-glucoside

- [ "" ]

- 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyraside

- 5-(beta-D-Glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- 7,4/'-Di-O-methylapigenin 5-O-glucoside

- 7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 197018-71-6

- 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

- AKOS032948748

- 7-methoxy-2-(4-methoxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 7-methoxy-2-(4-methoxyphenyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

- 7,4-Di-O-methylapigenin 5-O-glucoside

-

- MDL: MFCD20260931

- インチ: InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1

- InChIKey: ZZFCDQFZXFIBBS-DODNOZFWSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)OC)O2

計算された属性

- せいみつぶんしりょう: 460.13700

- どういたいしつりょう: 460.13694696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 705

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: Powder

- PSA: 148.05000

- LogP: 0.65590

5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3212-1 mg |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 1mg |

¥2915.00 | 2022-04-26 | ||

| A2B Chem LLC | AE93427-5mg |

7,4-Di-O-Methylapigenin 5-O-Glucoside |

197018-71-6 | 97.5% | 5mg |

$769.00 | 2024-04-20 | |

| TargetMol Chemicals | TN3212-5mg |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 5mg |

¥ 11980 | 2024-07-24 | ||

| TargetMol Chemicals | TN3212-1 mL * 10 mM (in DMSO) |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN3212-5 mg |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| TargetMol Chemicals | TN3212-5mg |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 5mg |

¥ 11980 | 2024-07-20 | ||

| TargetMol Chemicals | TN3212-1 ml * 10 mm |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 1 ml * 10 mm |

¥ 14980 | 2024-07-24 | ||

| TargetMol Chemicals | TN3212-1 ml * 10 mm |

7,4-Di-O-methylapigenin 5-O-glucoside |

197018-71-6 | 1 ml * 10 mm |

¥ 14980 | 2024-07-20 |

5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ping Tong Food Funct., 2020,11, 628-639

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:197018-71-6)7,4'-Di-O-methylapigenin 5-O-glucoside

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ